Aluminum barium cerium magnesium oxide is a complex oxide compound with the chemical formula and a CAS number of 67621-72-1. This compound is notable for its potential applications in various scientific fields, particularly in catalysis and materials science. It is classified as a mixed metal oxide, which is characterized by the presence of multiple metal cations coordinated with oxygen.
The compound consists of four elements: aluminum, barium, cerium, and magnesium. Each of these elements contributes unique properties to the compound:
Aluminum barium cerium magnesium oxide falls under the category of mixed metal oxides, which are often utilized in catalysis due to their diverse electronic structures and active sites.
The synthesis of aluminum barium cerium magnesium oxide can be achieved through several methods, including:
The choice of synthesis method affects the particle size, morphology, and phase purity of the resulting aluminum barium cerium magnesium oxide. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are typically employed to analyze the synthesized material.
The molecular structure of aluminum barium cerium magnesium oxide features a complex arrangement where each metal cation is coordinated by oxygen atoms. The structure can be described as a three-dimensional network where tetrahedral and octahedral coordination geometries are present.
Aluminum barium cerium magnesium oxide can participate in various chemical reactions due to its mixed metal oxide nature. Some notable reactions include:
The catalytic efficiency is influenced by factors such as temperature, reaction time, and the presence of solvents or other reagents. Kinetic studies are often conducted to optimize these parameters for specific applications.
The mechanism of action for aluminum barium cerium magnesium oxide in catalytic applications typically involves:
Kinetic studies can provide insights into reaction rates and mechanisms, often revealing that aluminum barium cerium magnesium oxide enhances reaction pathways by lowering activation energy barriers.
Relevant analyses such as thermogravimetric analysis (TGA) can provide data on thermal stability and decomposition temperatures.
Aluminum barium cerium magnesium oxide has several applications across different scientific fields:
Co-precipitation enables homogeneous integration of Al, Ba, Ce, and Mg precursors through pH-controlled aqueous reactions. In Al-Ba-Ce-Mg oxide synthesis, ammonium carbonate or ammonia solutions typically serve as precipitating agents, facilitating simultaneous hydroxide/oxalate formation from mixed nitrate solutions. Key variables include:
Table 1: Co-precipitation Parameters for Al-Ba-Ce-Mg Oxide
Precursor Salts | Precipitant | Optimal pH | Calcination Temp. | Surface Area (m²/g) |
---|---|---|---|---|
Nitrates of Al, Ba, Ce, Mg | NH₄HCO₃ | 10.0–10.5 | 800°C | 85–95 |
Chlorides of Al, Ba, Ce, Mg | NaOH | 9.5–10.0 | 700°C | 70–80 |
Acetates of Al, Ba, Ce, Mg | (NH₄)₂CO₃ | 10.5–11.0 | 900°C | 50–60 |
Solvothermal-assisted co-precipitation (e.g., ethanol-water systems) further refines particle morphology, yielding mesoporous composites with pore volumes up to 0.45 cm³/g [4].
Electrochemical methods deposit Al-Ba-Ce-Mg oxide as thin-film coatings via molten salt or aqueous electrolysis. Key approaches include:
Table 2: Electrochemical Deposition Methods for Al-Ba-Ce-Mg Oxide Coatings
Method | Electrolyte Composition | Temperature | Current Density | Key Output |
---|---|---|---|---|
Molten salt | CeO₂-BaF₂-MgO in LiF | 1050°C | 0.5 A/cm² | Alloy thickness: 1–3 mm |
Aqueous | Ce(NO₃)₃ + MgCl₂ + BaCl₂ | 25°C | 10 mA/cm² | Coating thickness: 8–12 μm |
Solid-state synthesis relies on high-energy mechanical alloying and reactive sintering to achieve atomic-scale mixing:
Homogeneity depends critically on particle size distribution; precursors ground to ≤5 μm reduce diffusion path lengths, enabling complete solid-solution formation below 1500°C.
Hybrid routes exploit sol-gel processing for molecular-scale mixing, coupled with combustion synthesis for phase development:
Table 3: Hybrid Synthesis Outcomes for Al-Ba-Ce-Mg Oxide
Method | Citric Acid/Metal Ratio | Ignition Temp. | Specific Surface Area | Dominant Phase |
---|---|---|---|---|
Citrate gel combustion | 1.0 | 280°C | 90 m²/g | Amorphous-crystalline |
Citrate gel combustion | 1.5 | 320°C | 115 m²/g | Perovskite-CeO₂ |
PVA-modified gel | 2.0 | 250°C | 135 m²/g | Spinel-CeO₂ |
Summary Table: Synthesis Methods for Aluminum Barium Cerium Magnesium Oxide
Method | Key Parameters | Scale | Homogeneity (Atomic %) | Limitations |
---|---|---|---|---|
Co-precipitation | pH 10.0–11.0, 800°C calcination | 100 g–1 kg | 93–97% | Ba segregation at high pH |
Electrochemical deposition | 0.5 A/cm², 1050°C (molten salt) | Thin films | 98% | Limited thickness control |
Solid-state alloying | 1500°C, 4 hours | 10 g–100 g | 95% | Barium volatility |
Hybrid sol-gel combustion | Citrate ratio 1.5, 300°C ignition | 50 g–500 g | 99% | High carbon residue |
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